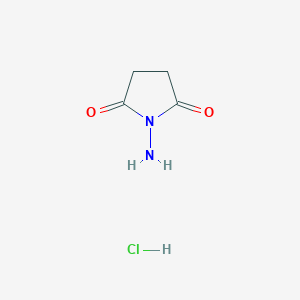

N-Aminosuccinimide Hydrochloride

Description

Overview of N-Aminosuccinimide Hydrochloride in the Context of Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent bonds, relies on the specific recognition and interaction between molecular components. nih.gov In this context, this compound offers potential as a valuable building block. The succinimide (B58015) ring, with its carbonyl groups, can act as a hydrogen bond acceptor, while the N-amino group can serve as a hydrogen bond donor. These features allow for the programmed self-assembly of molecules into larger, ordered structures. researchgate.net

Molecular recognition, a key principle in supramolecular chemistry and biology, involves the specific binding of a host molecule to a guest molecule. nih.govnih.gov While direct studies on this compound as a primary host or guest are not extensively documented, its structural motifs are found in systems designed for such purposes. The development of synthetic receptors for biologically relevant molecules often incorporates amide and imide functionalities to mimic natural recognition processes. The principles of host-guest chemistry, often relying on hydrogen bonding, electrostatic interactions, and hydrophobic effects, provide a framework for how this compound could be utilized in designing new systems for molecular recognition. rsc.org

Significance of the Succinimide Moiety in Contemporary Organic and Medicinal Chemistry Research

The succinimide core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.gov This prevalence is due to the ring's ability to confer favorable pharmacokinetic properties and to act as a rigid framework for orienting functional groups towards biological targets. rsc.org

Succinimide derivatives have demonstrated a broad spectrum of biological activities, including:

Anticonvulsant properties: Several succinimide-based drugs are used in the treatment of epilepsy. nih.gov

Anti-inflammatory effects: The succinimide ring is a component of various anti-inflammatory agents. nih.gov

Antitumor activity: Researchers have explored succinimide derivatives for their potential in cancer therapy. nih.gov

Antimicrobial properties: Compounds containing the succinimide moiety have shown activity against various microbes. nih.gov

The synthetic accessibility and the ease with which the succinimide ring can be modified make it an attractive starting point for the development of new drug candidates. acs.org The introduction of an amino group, as seen in this compound, provides a handle for further chemical elaboration, allowing for the creation of diverse libraries of compounds for biological screening. rsc.orgresearchgate.net

Historical Perspectives on the Development and Initial Investigations of this compound

The synthesis of N-substituted succinimides has been a topic of interest for many years. A common and straightforward method involves the condensation of a primary amine or hydrazine (B178648) with a succinic anhydride (B1165640). nih.gov This reaction typically proceeds through the formation of a succinamic acid intermediate, which then undergoes cyclization to form the imide ring.

Specifically, the synthesis of N-aminosuccinimides has been achieved by reacting hydrazines with succinic anhydrides, often in the presence of glacial acetic acid. nih.gov This approach provides a direct route to the N-amino-substituted succinimide core. The hydrochloride salt can then be readily prepared by treatment with hydrochloric acid. While early research focused on the fundamental synthesis and characterization of these compounds, their potential as versatile synthetic intermediates has become increasingly recognized over time.

Emerging Research Frontiers for this compound Derivatives

The future of this compound lies in the exploration of its derivatives for novel applications. The presence of the reactive N-amino group allows for a wide range of chemical modifications, opening up new avenues in materials science and drug discovery.

One emerging area is the use of succinimide derivatives in the development of antibody-drug conjugates (ADCs). In this field, the succinimide linker plays a crucial role in attaching a potent drug to an antibody. rsc.org While not directly this compound, the stability and reactivity of the succinimide ring are of paramount importance, and research into modifying this core structure is ongoing. nih.gov

Furthermore, the ability of the succinimide moiety to participate in various organic reactions makes it a valuable tool for synthesizing complex molecules. acs.org The development of new catalytic methods for the functionalization of succinimide derivatives continues to be an active area of research. These advancements will undoubtedly expand the utility of this compound as a starting material for creating novel compounds with tailored properties. The exploration of N-aminosuccinimide derivatives as potential enzyme inhibitors and ligands for various receptors also represents a promising frontier. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKWEKIPNNNHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499839 | |

| Record name | 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108906-15-6 | |

| Record name | N-Aminosuccinimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108906-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Aminosuccinimide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Aminosuccinimide Hydrochloride and Its Derivatives

Direct Synthesis Routes to N-Aminosuccinimide Hydrochloride

Direct synthesis focuses on the formation of the this compound salt as the primary target.

Preparation of this compound Salt

The preparation of this compound typically involves the reaction of N-Aminosuccinimide with hydrochloric acid. This acid-base reaction protonates the primary amino group on the succinimide (B58015) ring, forming the corresponding hydrochloride salt.

A general approach involves dissolving N-Aminosuccinimide in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. youtube.comchemrxiv.org A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise to the N-Aminosuccinimide solution, often with cooling and stirring. youtube.comchemrxiv.org The hydrochloride salt, being less soluble in the organic solvent than the free amine, precipitates out of the solution and can be collected by filtration. chemrxiv.org The resulting solid is then washed with a cold solvent and dried under a vacuum to remove any residual solvent or excess acid. youtube.com The purity of the final product can be assessed by its physical properties, such as its melting point, and spectroscopic analysis.

The precursor, N-Aminosuccinimide, can be synthesized by the reaction of succinic anhydride (B1165640) with a hydrazine (B178648) source. This initial reaction forms the succinimide ring with the N-amino functionality.

Considerations for Yield Optimization in this compound Synthesis

Optimizing the yield and purity of this compound requires careful control over several reaction parameters.

Stoichiometry : The molar ratio of the reactants is critical. Using a slight excess of hydrochloric acid can help to ensure that all the N-Aminosuccinimide is converted to its salt form. This is particularly useful if the unreacted starting amine is difficult to separate from the product salt. However, a large excess of acid should be avoided as it can complicate the purification process.

Solvent Choice : The solvent should be chosen to dissolve the N-Aminosuccinimide starting material but to have low solubility for the hydrochloride salt product, thus facilitating its precipitation and maximizing recovery. Anhydrous conditions are essential to prevent hydrolysis of the succinimide ring or the introduction of water into the final product. researchgate.net

Temperature Control : The reaction is typically carried out at a low temperature (e.g., in an ice bath) to control the exothermic nature of the acid-base neutralization and to minimize potential side reactions.

Purification : The method of purification significantly impacts the final yield. Washing the precipitated salt with a minimal amount of cold, anhydrous solvent helps to remove impurities without dissolving a significant amount of the product. Drying the product under vacuum is effective for removing volatile impurities and residual solvent without causing thermal decomposition.

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of a precursor molecule which is then converted into the target compound.

Synthesis of N-Aminosuccinimide from this compound Salt

The conversion of this compound back to its free amine form, N-Aminosuccinimide, is a straightforward deprotection or neutralization process. This involves treating the hydrochloride salt with a base to remove the hydrogen chloride.

A common method is to dissolve the salt in an aqueous solution and add a mild base, such as sodium bicarbonate or a dilute solution of sodium hydroxide (B78521), until the solution is neutralized or slightly basic. The free N-Aminosuccinimide, which is less water-soluble than its salt, may precipitate and can be recovered by filtration. Alternatively, the product can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate. The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the purified N-Aminosuccinimide.

Another technique involves the use of a basic ion-exchange resin. A solution of the hydrochloride salt is passed through a column packed with the resin, which captures the chloride ions and releases the free amine.

Synthesis of Substituted Succinimide Derivatives as Precursors

The synthesis of substituted succinimide derivatives provides a versatile route to a wide range of compounds. These derivatives can serve as precursors to more complex molecules.

A key substituted derivative is α-Amino-N-phenylsuccinimide. One synthetic route to this compound, specifically achieving a known absolute configuration, starts from L-aspartic acid. This multi-step process involves the protection of the amino group, formation of an anilide, and subsequent cyclization to form the succinimide ring.

The amino group of L-aspartic acid is first protected to prevent it from participating in subsequent reactions. The t-butyloxycarbonyl (BOC) group is a suitable choice for this protection. The protected L-aspartic acid is then reacted with aniline. This reaction can lead to the formation of two isomeric anilides: the α-anilide and the β-anilide. The desired anilide intermediate is then isolated and cyclized. The cyclization step, which forms the imide ring, can be induced by treatment with a dehydrating agent or by thermal means. Finally, the protecting group is removed under acidic conditions to yield α-Amino-N-phenylsuccinimide, which can be isolated as its hydrochloride salt.

Interactive Table: Synthesis of α-Amino-N-phenylsuccinimide

| Step | Reactants | Reagents/Conditions | Product |

| 1. Protection | L-Aspartic Acid | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-BOC-L-aspartic acid |

| 2. Anilide Formation | N-BOC-L-aspartic acid, Aniline | Coupling agent (e.g., DCC) | N-BOC-L-aspartic acid anilide |

| 3. Cyclization | N-BOC-L-aspartic acid anilide | Acetic anhydride or heat | N-BOC-α-Amino-N-phenylsuccinimide |

| 4. Deprotection | N-BOC-α-Amino-N-phenylsuccinimide | Hydrochloric acid (HCl) in a suitable solvent | α-Amino-N-phenylsuccinimide Hydrochloride |

Utilizing L-(S)-Aspartic Acid as a Starting Material in Succinimide Synthesis

L-(S)-Aspartic acid serves as a valuable and versatile chiral starting material for the synthesis of various succinimide derivatives. Its inherent stereochemistry and functional groups—two carboxylic acids and one amino group—provide a rich platform for chemical manipulation. google.comnih.gov The synthesis of γ-oxo α-amino acids, for instance, has been achieved starting from hexafluoroacetone-protected L-aspartic acid chloride. capes.gov.br This highlights the potential to convert aspartic acid into more complex structures.

While a direct, one-step synthesis of this compound from L-aspartic acid is not commonly detailed, the pathway can be inferred from established organic reactions. The process would likely involve the protection of the α-amino and α-carboxyl groups, followed by the activation of the β-carboxyl group to facilitate cyclization with a hydrazine equivalent, and subsequent deprotection and salt formation. The use of L-aspartic acid ensures the desired stereochemistry in the final product. google.com

Protection Strategies for α-Amino Groups in Succinimide Precursors

Protecting the α-amino group is a critical step in the synthesis of peptides and other amino acid derivatives to prevent unwanted side reactions. libretexts.orgresearchgate.net This is particularly important when manipulating other functional groups within the molecule, such as the carboxylic acid groups in aspartic acid. libretexts.org

Several strategies are employed for the protection of α-amino groups:

Protonation: In acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt. While simple, this method is often not compatible with many reaction conditions. libretexts.org

Acylation: The amino group can be converted to an amide, which is significantly less nucleophilic. libretexts.org Common acylating agents include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. researchgate.net These protecting groups are advantageous because they can be removed under specific and mild conditions. researchgate.net For instance, the Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenolysis. researchgate.net

Alkylation: Bulky alkyl groups like the triphenylmethyl (trityl) group can be used to sterically hinder the amino group, reducing its reactivity. libretexts.org

Use of Specific Protecting Groups: In solid-phase peptide synthesis, the choice of protecting group is crucial to prevent side reactions like succinimide formation from aspartyl residues. Studies have shown that using the cyclopentyl ester for the β-carboxyl group of aspartic acid can significantly reduce base-catalyzed succinimide formation compared to the benzyl (B1604629) ester. nih.gov

| Protecting Group | Abbreviation | Removal Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) researchgate.net | Widely used in solid-phase peptide synthesis. researchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis, strong acids researchgate.net | Stable to base and mild acids. researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) researchgate.net | Base-labile, common in solid-phase synthesis. researchgate.net |

| Triphenylmethyl | Trityl | Mildly acidic conditions | Provides significant steric hindrance. libretexts.org |

Synthesis of Related Compounds: Comparison with N-Hydroxysuccinimide (HOSU) Synthesis

The synthesis of N-Hydroxysuccinimide (HOSU) provides a valuable comparative framework for understanding the synthesis of N-Aminosuccinimide derivatives. HOSU is a crucial reagent in peptide synthesis for the preparation of active esters. chemicalbook.com

Reaction of Oxammonium Hydrochloride with Succinic Anhydride for HOSU

A common and efficient method for the synthesis of N-Hydroxysuccinimide involves the reaction of oxammonium hydrochloride (also known as hydroxylamine (B1172632) hydrochloride) with succinic anhydride. chemicalbook.comgoogle.comchemicalbook.com The general procedure involves suspending oxammonium hydrochloride in a suitable solvent and treating it with a base to generate the free hydroxylamine. google.comprepchem.com This is then reacted with succinic anhydride to form the N-hydroxysuccinimide ring. google.comprepchem.com

A typical reaction sequence is as follows:

Oxaammonium hydrochloride is suspended in an ether-based organic solvent. google.comgoogle.com

A solution of an inorganic base, such as sodium hydroxide in methanol, is added to neutralize the hydrochloride and liberate hydroxylamine. google.comprepchem.comgoogle.com

The resulting sodium chloride precipitate is filtered off. google.comprepchem.com

Succinic anhydride is added to the filtrate containing the free hydroxylamine. google.comgoogle.com

The mixture is heated to drive the reaction to completion, which involves an initial dehydration followed by cyclization. google.comprepchem.com

Advanced Synthetic Techniques and Challenges

The synthesis of aminosuccinimide derivatives can present challenges related to reactivity and selectivity. Overcoming these hurdles often requires advanced synthetic strategies.

Strategies for Overcoming Reactivity and Selectivity Issues in Aminosuccinimide Derivative Synthesis

Controlling reactivity and achieving high selectivity are paramount in the synthesis of complex molecules. In the context of aminosuccinimide derivatives, several strategies can be employed:

Catalyst Selection: The use of specific catalysts can direct the reaction towards the desired product. For instance, N-heterocyclic carbene (NHC) catalysts have been successfully used in the Stetter reaction to synthesize succinimide derivatives. acs.orgresearchgate.net Similarly, manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides. organic-chemistry.org

Protecting Group Manipulation: As discussed previously, the judicious choice of protecting groups for various functionalities is crucial. The orthogonality of protecting groups—the ability to remove one protecting group without affecting others—is a key principle in multi-step synthesis. researchgate.net This allows for the selective modification of different parts of the molecule.

Control of Reaction Conditions: Temperature, solvent, and the stoichiometry of reactants can all influence the outcome of a reaction. For example, in the synthesis of HOSU, controlling the temperature during the addition of the base and the subsequent reaction with succinic anhydride is important for maximizing the yield and purity of the product. google.comgoogle.com

Stereodivergent Synthesis: For chiral succinimides, methods like Rh-catalyzed asymmetric transfer hydrogenation can be used to achieve high stereoselectivity, providing access to different stereoisomers of the target molecule. nih.gov

Control of Epimerization in the Synthesis of Aminosuccinimide-Containing Peptides

The formation of an N-aminosuccinimide (aspartimide) intermediate is a primary cause of epimerization in peptides containing aspartic acid. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartyl residue, forming a five-membered succinimide ring. This cyclic intermediate is chirally labile, and its formation can lead to a mixture of L- and D-aspartyl peptides, which are often difficult to separate due to their similar physicochemical properties. nih.govsigmaaldrich.com

Several strategies have been developed to suppress aspartimide formation and thus control epimerization. These methods primarily focus on modifying the synthetic conditions or the protecting groups used for the aspartic acid side chain.

Modification of Deprotection Conditions:

A common approach to minimize aspartimide formation is to alter the conditions used for the removal of the Fmoc protecting group. Standard conditions using 20% piperidine (B6355638) in dimethylformamide (DMF) can be harsh and promote the cyclization reaction. To mitigate this, several modifications have been proposed:

Addition of Acids: The addition of a weak acid, such as formic acid or 1-hydroxybenzotriazole (B26582) (HOBt), to the piperidine solution can reduce the basicity of the medium and thereby suppress aspartimide formation. acs.orgembrapa.br

Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, has also been shown to be effective in reducing the extent of this side reaction. acs.org

Sterically Hindered Side-Chain Protecting Groups:

Another effective strategy involves the use of bulky protecting groups on the β-carboxyl group of the aspartic acid residue. These larger groups sterically hinder the approach of the backbone amide nitrogen, making the formation of the succinimide ring less favorable. A comparative study of different protecting groups for the synthesis of the scorpion toxin II model peptide (VKDXYI) demonstrated varying levels of effectiveness in suppressing aspartimide formation.

| Protecting Group | Aspartimide Formation (%/cycle for Asp-Gly sequence) | D-Aspartate (%) |

| Fmoc-Asp(OtBu)-OH | High | High |

| Fmoc-Asp(OMpe)-OH | Reduced | Reduced |

| Fmoc-Asp(OBno)-OH | 0.1 | Low |

Data sourced from comparative tests on the synthesis of scorpion toxin II peptides. nih.gov

The data clearly indicates that while the standard tert-butyl (OtBu) protecting group offers some protection, more sterically demanding groups like 3-methylpent-3-yl (Mpe) and particularly benzyl-type protecting groups like benzyloxymethyl (Bno) are significantly more effective at preventing both aspartimide formation and subsequent epimerization. nih.gov

Backbone Protection:

Regioselectivity Considerations in Aminosuccinimide Derivative Formation

Once an N-aminosuccinimide (aspartimide) has formed, its subsequent reaction with nucleophiles, such as water or alcohols, leads to the opening of the succinimide ring. This ring-opening can occur at either of the two carbonyl carbons, resulting in the formation of two isomeric products: the natural α-aspartyl peptide and the rearranged β-aspartyl (isoaspartyl) peptide. acs.orgnih.gov The control of this regioselectivity is a critical consideration, as the formation of the β-isomer is generally undesirable.

Research has shown that the conditions of the ring-opening reaction, as well as the local peptide sequence, can influence the ratio of α- to β-products.

Influence of Reaction Conditions:

Studies on the alcoholysis of aspartimide-containing peptides have demonstrated that the choice of alcohol and base can affect the regioselectivity of the ring-opening.

Primary vs. Secondary Alcohols: Primary alcohols, in combination with a base like diisopropylethylamine (DIEA), have been found to be effective for aspartimide ring opening. Secondary alcohols, on the other hand, often require higher temperatures to react. acs.org

Base Strength: The type of base used can also play a role, with different bases potentially favoring one regioisomer over the other, although a systematic study with this compound itself is not extensively documented.

Sequence-Dependent Regioselectivity:

A fascinating example of regiocontrol is observed in the hydrolysis of certain naturally occurring lasso peptides, such as lihuanodin. These peptides contain an enzymatically installed aspartimide moiety that exhibits unusual stability and regioselective hydrolysis.

| Lihuanodin Variant (Residue at position 7) | Hydrolysis Product Ratio (Asp : isoAsp) |

| Wild-Type (Threonine) | Exclusively Asp |

| T7V (Valine) | Mixture of Asp and isoAsp |

| T7L (Leucine) | Mixture of Asp and isoAsp |

Data from hydrolysis studies of lihuanodin and its variants. nih.gov

These findings demonstrate that the side chain of the amino acid immediately C-terminal to the aspartimide can exert significant control over the regioselectivity of the hydrolysis. In the wild-type peptide, the threonine residue directs the ring-opening to exclusively form the natural α-aspartyl linkage. However, when this threonine is replaced by bulkier aliphatic residues like valine or leucine, this regiocontrol is lost, and a mixture of α- and β-aspartyl products is formed. This highlights the subtle but powerful influence of neighboring residues on the chemical reactivity of the aminosuccinimide ring. nih.gov

Semi-synthesis Approaches Involving N-Aminosuccinimide Moieties

While the formation of N-aminosuccinimide is often an undesirable side reaction, its unique reactivity can also be harnessed in semi-synthetic strategies for the preparation of complex peptides and proteins. These approaches can involve using the succinimide as a cleavable linker or as a temporary protecting group.

One innovative semi-synthetic method utilizes succinimide derivatives for the temporal protection of cysteine residues. This strategy is particularly useful in protocols that involve one-pot native chemical ligation (NCL) and desulfurization reactions. In this approach, a cysteine residue in a peptide thioester can be protected with a succinimide group. This protected peptide can then undergo NCL with another peptide fragment. Following ligation, the succinimide protecting group can be efficiently removed under mild conditions using palladium(II) complexes in an aqueous environment. acs.org

This method was successfully demonstrated in the assembly of ubiquitin activity-based probes via solid-phase chemical ligation (SPCL). The succinimide group served as a cleavable linker, allowing for the quantitative release of the target polypeptide from the solid support with high yield and purity upon treatment with a Pd(II) complex. acs.org This approach showcases the potential of leveraging the chemistry of succinimide derivatives for the efficient semi-synthesis of challenging protein targets.

Chemical Reactivity and Reaction Mechanisms of N Aminosuccinimide Hydrochloride

Reactions Involving the N-Amino Group

The exocyclic N-amino group (a hydrazine (B178648) moiety) is a key center for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.

The N-amino group in N-Aminosuccinimide is a hydrazine derivative, which confers distinct nucleophilic properties. The reactivity of hydrazines has been a subject of extensive study. The kinetics of reactions involving various hydrazines with electrophiles like benzhydrylium ions have been investigated to determine their nucleophilicity parameters. nih.gov

Studies comparing hydrazines to simple amines have found that their nucleophilicities are quite similar. For instance, in both water and acetonitrile, hydrazine exhibits a reactivity comparable to that of methylamine. nih.govresearchgate.net This suggests that the substitution of a hydrogen atom in ammonia (B1221849) with an amino group does not lead to the significantly enhanced nucleophilicity known as the "α-effect," which is sometimes observed in nucleophiles with an adjacent atom bearing lone pair electrons. nih.govresearchgate.net Therefore, the hydrazine moiety in N-Aminosuccinimide is expected to act as a potent nucleophile, similar in strength to a primary amine.

The nucleophilic character of hydrazines and other biological nucleophiles is determined by their highest occupied molecular orbital (HOMO) energies. Soft nucleophiles, such as those containing sulfur or nitrogen, readily react with soft electrophiles. nih.gov The nitrogen atoms of the hydrazine group in N-Aminosuccinimide are considered soft nucleophilic centers.

Table 1: Comparison of Nucleophilicity in Different Solvents

| Nucleophile | Solvent | Relative Reactivity | Key Finding | Source |

|---|---|---|---|---|

| Amines & Hydrazines | Water | Lower (100x) than in Acetonitrile | Relative reactivities of different amines and hydrazines remain almost identical. | nih.gov |

| Hydrazine vs. Methylamine | Water & Acetonitrile | Similar | Replacement of H in ammonia by an amino group does not significantly increase nucleophilicity more than a methyl group does. | nih.govresearchgate.net |

| Hydrazines | General | No significant α-effect | Plots of reaction rates versus basicity do not show enhanced nucleophilicity for hydrazines compared to alkylamines. | nih.govresearchgate.net |

The nucleophilic N-amino group readily attacks electrophilic centers, leading to the formation of various N-Aminosuccinimide derivatives. A notable example is the reaction of hydrazines with succinic anhydride (B1165640) moieties fused to other molecular frameworks. thieme-connect.com In one synthetic approach, various hydrazines, including hydrazinylpyridines, were used as nucleophiles to react with a bicyclo[2.2.2]octene framework containing succinic anhydride groups. This reaction transforms the anhydride into an N-aminosuccinimide moiety through the nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration. thieme-connect.com

This reactivity is fundamental to many chemical syntheses. For example, the amino group of amino acids can react with various reagents. libretexts.orgyoutube.com Reactions such as acylation, reaction with Sanger's reagent, and reaction with nitrous acid all target the nucleophilic amino group. youtube.com Similarly, the N-amino group of N-Aminosuccinimide can be expected to undergo condensation reactions with aldehydes and ketones to form hydrazones (a type of Schiff base). youtube.com

The condensation of an amine with a carboxylic acid to form an amide bond is a fundamental reaction in chemistry, most famously illustrated by the formation of peptide bonds between amino acids. ck12.org However, this direct conversion is often challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgacsgcipr.org

To overcome this, the reaction is often carried out by heating an ammonium (B1175870) carboxylate salt above 100 °C to drive off water and form the amide. libretexts.org Alternatively, activating agents are used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then readily displaced by the nucleophilic attack of the amine. libretexts.org Other methods involve using catalysts such as HBF₄ with molecular sieves to promote the dehydrative condensation. researchgate.net

These principles are broadly applicable to reactions involving amine and carboxylic acid functionalities in various molecular contexts, including structures related to N-Aminosuccinimide.

Table 2: Methods for Amide Condensation

| Method | Description | Conditions | Key Feature | Source(s) |

|---|---|---|---|---|

| Thermal Condensation | Heating an ammonium carboxylate salt to eliminate water. | >100 °C | Simple, but can require high temperatures. | libretexts.orgacsgcipr.org |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. | Mild conditions | Forms a good leaving group, facilitating amine attack. | libretexts.org |

| HBF₄/MS 5A Catalysis | HBF₄ and molecular sieves promote dehydrative coupling. | Toluene, 80 °C | Effective for peptide synthesis from N-protected amino acids. | researchgate.net |

Reactions of the Succinimide (B58015) Ring

The five-membered succinimide ring is not inert and can participate in significant chemical transformations, including its formation via cyclization and its cleavage via hydrolysis.

The formation of a succinimide ring is a critical non-enzymatic reaction observed in peptides and proteins, particularly at aspartic acid (Asp) and asparagine (Asn) residues. researchgate.netmdpi.com The mechanism is generally understood as a two-step intramolecular process.

Cyclization: The process begins with a nucleophilic attack from the amide nitrogen of the adjacent amino acid residue onto the side-chain carbonyl carbon of the Asp or Asn residue. researchgate.netmdpi.commdpi.com This attack forms a five-membered ring, resulting in a tetrahedral intermediate. researchgate.netmdpi.com In the case of Asp, this intermediate is a gem-diol. researchgate.net

Elimination: The tetrahedral intermediate then eliminates a small molecule to form the stable succinimide ring. For an Asp residue, a molecule of water is eliminated (dehydration). researchgate.netnih.gov For an Asn residue, a molecule of ammonia is eliminated (deammoniation). mdpi.com

Table 3: Mechanistic Steps of Succinimide Formation from Aspartic Acid

| Step | Description | Catalyst Role | Intermediate/Transition State | Source(s) |

|---|---|---|---|---|

| 1. Cyclization | Intramolecular nucleophilic attack of an amide nitrogen on the side-chain carboxyl carbon. | Mediates proton transfer to facilitate the attack. | A five-membered ring tetrahedral intermediate (gem-diol). | researchgate.netmdpi.comnih.gov |

| 2. Dehydration | Elimination of a water molecule from the gem-diol intermediate. | Mediates proton transfer to facilitate water elimination. | The final succinimide ring product. | researchgate.netmdpi.comnih.gov |

The succinimide ring is susceptible to hydrolysis, a reaction that involves the cleavage of one of the ring's amide bonds. nih.govnih.govresearchgate.net This ring-opening reaction is particularly relevant in the field of bioconjugate chemistry, where maleimide-based linkers form succinimide thioether rings that can be unstable. acs.orgsci-hub.se

Hydrolysis is typically favored under basic conditions (high pH) and at elevated temperatures. nih.govnih.gov The reaction proceeds via nucleophilic attack of a water molecule or a hydroxide (B78521) anion on one of the carbonyl carbons of the succinimide ring. rsc.org This opens the ring to form a succinamic acid derivative.

Importantly, this hydrolysis can be a reversible process. nih.gov Under certain conditions, such as in weakly acidic liquid formulations, the opened ring can close again to reform the succinimide. nih.gov The rate and equilibrium of the hydrolysis are influenced by the substituents attached to the succinimide ring and the nitrogen atom. nih.govrsc.org For instance, incorporating specific functional groups adjacent to the ring can accelerate hydrolysis and help maintain the ring in its open conformation. nih.gov In a related reaction, N-substituted succinimides can also be opened by other nucleophiles, such as hydroxylamine (B1172632), to produce hydroxamic acid derivatives. beilstein-archives.orgmdpi.com

The hydrolysis of α-aminosuccinimide, a structure where an amino group is attached to the carbon backbone of the ring, is also a key process. ebi.ac.uk In the context of asparagine degradation in food chemistry, 3-aminosuccinimide (B3025788) can exist in equilibrium with asparagine and isoasparagine. ebi.ac.uk

Role as a Synthetic Building Block

N-Aminosuccinimide hydrochloride serves as a versatile synthetic building block in organic chemistry, enabling the construction of complex molecular frameworks. Its reactivity allows for its incorporation into a variety of molecular architectures, participation in crucial cycloaddition reactions, and offers a distinct alternative to other commonly used reagents.

Incorporation into Complex Molecular Architectures, e.g., Fused Bicyclo[2.2.2]octenes

This compound and its derivatives are instrumental in the synthesis of complex molecules, notably fused bicyclo[2.2.2]octenes. thieme-connect.comresearchgate.netclockss.org These rigid bicyclic structures are of significant interest as they can serve as robust and chemically inert scaffolds for further chemical modifications. researchgate.netnih.gov The synthesis often involves the reaction of bicyclo[2.2.2]oct-7-ene-2exo,3exo,5exo,6exo-tetracarboxylic acid 2,3:5,6-dianhydrides with various hydrazines. clockss.org This process transforms the anhydride moieties into the corresponding fused N-aminosuccinimides with high yields, even under environmentally friendly conditions such as microwave irradiation in aqueous solutions. clockss.org

The resulting fused bicyclo[2.2.2]octenes, incorporating N-substituted succinimide rings, have shown potential as starting points for the development of biologically active molecules. researchgate.netnih.gov For instance, certain derivatives have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. researchgate.netnih.gov The versatility of this synthetic approach is highlighted by the ability to use a range of substituted hydrazines, leading to a diverse library of bicyclo[2.2.2]octene derivatives with varied functionalities. thieme-connect.comclockss.org

Applications in Diels-Alder Reactions for Scaffold Construction

The construction of the bicyclo[2.2.2]octene core itself often relies on the Diels-Alder reaction, a powerful tool for forming six-membered rings. nih.govchim.it In a typical approach, a substituted 2H-pyran-2-one acts as the diene, reacting with a suitable dienophile like maleic anhydride. nih.govchim.it This initial cycloaddition yields a bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid 2,3;5,6-dianhydride intermediate. chim.it

This dianhydride is then further functionalized. The terminal amino group of a substituted hydrazide, such as a pyridylcarbohydrazide, can perform a nucleophilic attack on the succinic anhydride moieties of the bicyclo[2.2.2]octene scaffold. nih.gov This reaction, often carried out at elevated temperatures in a suitable solvent like n-butanol, leads to the formation of the desired fused N-substituted succinimides. nih.gov The mechanism of these aza-Diels-Alder reactions can be complex, sometimes proceeding through a stepwise, Lewis-acid catalyzed process rather than a concerted cycloaddition. nih.gov The polar nature of the reactants, with one being electrophilic and the other nucleophilic, often dictates the reaction course. mdpi.com

Comparison with N-Halosuccinimides (NCS, NBS) in Organic Synthesis

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely recognized and utilized reagents in organic synthesis. quora.com They are primarily known as sources of electrophilic halogens for various transformations. researchgate.netresearchgate.net

As a Source for Electrophilic Species in Halogenation

NCS and NBS are go-to reagents for electrophilic halogenation of a wide range of organic substrates, including alkenes, carbonyl derivatives, and aromatic compounds. wikipedia.org The reactivity of the N-X (X = Cl, Br) bond allows for the transfer of a positive halogen species to a nucleophile. researchgate.net These reactions can proceed through either radical or ionic pathways, depending on the reaction conditions and substrate. quora.comwikipedia.org For instance, NBS can effect allylic and benzylic bromination via a free radical mechanism, while it can also participate in electrophilic addition to alkenes and α-bromination of carbonyls under different conditions. quora.comwikipedia.org The choice between NCS and NBS can also influence the outcome of a reaction, with the different halogens exhibiting varying reactivity and selectivity. researchgate.net

Mediating and Catalytic Roles in Various Chemical Transformations

Beyond their primary role as halogenating agents, N-halosuccinimides can also act as mediators or catalysts in a variety of chemical transformations. They are known to be effective oxidants and can be used in the formation of disulfide bonds in peptide chemistry. researchgate.net The reactivity of N-halosuccinimides can be enhanced or modulated by the use of catalysts. For example, the halogenation of deactivated aromatic compounds using N-halosuccinimides can be achieved in the presence of strong acids or Lewis acids. organic-chemistry.org Furthermore, N-halosuccinimides have been employed in conjunction with catalysts for reactions such as the reductive halogenation of α,β-unsaturated ketones and the synthesis of α,α-dihalo-N-arylacetamides. organic-chemistry.org Their ability to interact with other reagents and catalysts through mechanisms like halogen bonding can also play a crucial role in their chemical behavior. researchgate.net

Spectroscopic and Analytical Characterization for N Aminosuccinimide Hydrochloride Research

Advanced Spectroscopic Techniques for Structural Elucidation of N-Aminosuccinimide Derivatives

Spectroscopic methods are indispensable for probing the molecular structure of N-aminosuccinimide derivatives. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Rotatory Dispersion (ORD) offer detailed insights into the functional groups, atomic connectivity, and stereochemistry of these molecules.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals absorption bands corresponding to the vibrational frequencies of specific bonds. For N-aminosuccinimide derivatives, the Amide I band, which arises from the C=O stretching vibration, is particularly informative for studying protein secondary structure. nih.gov The analysis of these bands, often enhanced by techniques like second derivative analysis, allows for the detailed characterization of the molecular structure. nih.gov

| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** | Significance in N-Aminosuccinimide Derivatives |

| Amide C=O Stretch | 1700-1600 | Confirms the presence of the succinimide (B58015) ring's carbonyl groups. |

| N-H Stretch (Amine) | 3500-3300 | Indicates the presence of the primary amino group. |

| C-N Stretch | 1350-1000 | Corresponds to the bond between the carbonyl carbon and the nitrogen atom. |

| N-H Bend (Amine) | 1650-1580 | Further confirms the presence of the primary amino group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including N-aminosuccinimide derivatives. It provides detailed information about the chemical environment of individual atoms (protons and carbons), their connectivity, and their spatial arrangement. Techniques like 1H-15N HSQC NMR are particularly useful for studying the interactions of these derivatives with biomolecules, as they can identify the specific residues involved in binding. beilstein-journals.org The chemical shifts observed in an NMR spectrum are highly sensitive to the molecular structure, making it an ideal method for confirming the successful synthesis of the target compound and for studying its stereochemistry. beilstein-journals.orgmdpi.com

For N-aminosuccinimide, the protons on the succinimide ring would exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH2-CH2-) would typically appear as a singlet or a more complex multiplet depending on the solvent and other structural features. The protons of the amino group (-NH2) would also have a distinct chemical shift.

| Proton Type | Typical Chemical Shift Range (ppm) | Significance |

| Succinimide -CH2- | ~2.7 | Confirms the presence of the succinimide ring. |

| Amine -NH2 | Variable | Indicates the primary amino group; position can vary with solvent and concentration. |

Optical Rotatory Dispersion (ORD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the change in optical rotation of a substance as a function of the wavelength of light. For chiral N-aminosuccinimide derivatives, ORD can be a powerful tool to establish their three-dimensional structure. researchgate.net The shape and sign of the ORD curve, particularly the Cotton effect, can be correlated with the absolute configuration of the stereogenic center(s) in the molecule. This is crucial for understanding the biological activity and interaction mechanisms of chiral derivatives. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. For N-Aminosuccinimide Hydrochloride, with a molecular formula of C4H7ClN2O2, elemental analysis is used to verify that the synthesized compound has the correct atomic composition and to assess its purity. The experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from the molecular formula.

| Element | Theoretical Percentage |

| Carbon (C) | 31.90% |

| Hydrogen (H) | 4.69% |

| Chlorine (Cl) | 23.54% |

| Nitrogen (N) | 18.61% |

| Oxygen (O) | 21.25% |

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of synthesized compounds, as well as for assessing their purity. ijddr.innih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods. nih.gov For N-aminosuccinimide derivatives, reversed-phase HPLC can be used to separate the desired product from starting materials and byproducts. researchgate.net The purity of the isolated compound is then determined by the presence of a single, sharp peak in the chromatogram. researchgate.net Hydrophilic Interaction Chromatography (HILIC) has also been shown to be a robust and sensitive method for the quantification of related compounds like N-hydroxysuccinimide (NHS), which can be useful for quality control. d-nb.info

| Chromatographic Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a mobile phase under high pressure. | Isolation of the pure compound and quantitative purity assessment. |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration of components on a thin layer of adsorbent material. | Rapid monitoring of reaction progress and preliminary purity checks. |

| Hydrophilic Interaction Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a mobile phase with a high concentration of organic solvent. | Quantification of polar derivatives and degradation products. d-nb.info |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry can confirm the molecular weight and provide insights into its structure. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern can reveal characteristic losses of small molecules or functional groups, aiding in the structural confirmation. uomosul.edu.iqlibretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. researchgate.net

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [M+H]⁺ | 115.05021 | Protonated molecular ion, confirming the molecular weight of the free base. uni.lu |

| [M+Na]⁺ | 137.03215 | Sodium adduct of the molecular ion. uni.lu |

| [M-H]⁻ | 113.03565 | Deprotonated molecular ion. uni.lu |

Applications of N Aminosuccinimide Hydrochloride in Advanced Chemical Synthesis

Reagents in Organic Synthesis

The chemical reactivity of N-Aminosuccinimide Hydrochloride lends itself to various applications in modern organic synthesis, serving as a foundational element for constructing more complex molecular architectures.

As a Versatile Starting Material for Heterocycle Preparation

Nitrogen-containing heterocycles are of immense importance in chemistry, forming the core structure of many pharmaceuticals, agrochemicals, and functional materials. scielo.brorganic-chemistry.org The synthesis of these rings is a central theme in organic chemistry. This compound, as a derivative of hydrazine (B178648), presents itself as a valuable starting material for the creation of various heterocyclic systems.

The synthesis of pyridazines, a class of six-membered heterocycles with two adjacent nitrogen atoms, often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. wikipedia.org For instance, a method for synthesizing 5,6-fused ring pyridazines involves the reaction of 1,2-diacylcyclopentadienes with hydrazine hydrate. liberty.edu Given that N-aminosuccinimide is a substituted hydrazine, it can be envisioned as a precursor for substituted pyridazines and related fused systems through similar condensation reactions.

Furthermore, the synthesis of pyrazolines, five-membered heterocyclic compounds, can be achieved through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. researchgate.net The N-amino group of this compound can act as the binucleophile required for the cyclization reaction to form the pyrazoline ring, with the succinimide (B58015) moiety being a substituent on the pyrazoline nitrogen. A variety of pyrazoline derivatives have been synthesized and evaluated for their biological activities, including as potential inhibitors for enzymes like acetylcholinesterase. nih.govnih.gov

The versatility of this compound also extends to its potential use in multicomponent reactions for the synthesis of complex heterocyclic scaffolds. For example, a three-component reaction involving an α-diketone, an amino acid, and a maleimide (B117702) (a derivative of succinimide) has been developed to produce succinimide-fused pyrrolizidines. researchgate.net

Preparation of Aminoacetone from Related Precursors

Aminoacetone is a key metabolic intermediate and a precursor to various biologically active compounds. nih.govnih.gov While direct synthesis from this compound is not widely documented, related synthetic strategies suggest its potential as a precursor. For instance, the synthesis of enaminones, which are structurally related to aminoacetone, serves as a versatile route to various nitrogen-containing heterocycles. nih.gov The synthesis of deuterated enaminones of the general structure RC(=O)CH=CDNMe2 has been achieved from methyl ketones and deuterated methyl formate. nih.gov A plausible synthetic route to aminoacetone from an N-aminosuccinimide derivative could involve a multi-step process, potentially including a ring-opening reaction of the succinimide moiety followed by decarboxylation and further functional group manipulations.

Development of Biologically Active Molecules

The structural features of this compound make it an attractive starting point for the design and synthesis of molecules with potential therapeutic applications.

Scaffold Design for Medicinal Chemistry Research

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. organic-chemistry.orgnih.gov The succinimide ring is a recognized scaffold in the design of bioactive compounds. For example, ketone derivatives of succinimide have been synthesized and shown to possess antioxidant and antidiabetic properties. nih.gov The N-aminosuccinimide core, with its additional reactive handle at the nitrogen atom, offers further opportunities for diversification. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. The development of succinimide-fused heterocyclic systems, such as pyrrolizidines, further highlights the utility of the succinimide motif in creating complex and rigid scaffolds for drug discovery. researchgate.net The coumarin (B35378) scaffold is another example of a privileged structure in medicinal chemistry, known for its versatile biological activities. mdpi.comcancer.gov

Development of Potential Enzyme Inhibitors

Enzyme inhibitors are crucial tools in biochemistry and are the basis for many therapeutic drugs. The N-aminosuccinimide scaffold can be elaborated to produce potent and selective inhibitors of various enzymes.

Research into ketone derivatives of succinimide has demonstrated their potential as enzyme inhibitors. For instance, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) has shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting its potential for the development of antidiabetic agents. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | α-amylase | 13.90 µg/ml |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | α-glucosidase | 14.08 µg/ml |

Furthermore, various nitrogen-containing heterocycles derived from precursors similar to N-aminosuccinimide have shown promise as inhibitors of other enzyme classes, such as proteases. nih.govnih.govmdpi.com For example, pyrazoline derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target in the treatment of type 2 diabetes. nih.gov

Targeting SARS-CoV-2 3CLpro Main Protease

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a prime target for the development of antiviral drugs. nih.govresearchgate.netchemrxiv.orgresearchgate.net The design of inhibitors for this cysteine protease has been an area of intense research. Many successful inhibitors are covalent, forming a bond with the catalytic cysteine residue (Cys145) in the active site. nih.govresearchgate.net

While there are no direct reports of this compound being used to synthesize SARS-CoV-2 3CLpro inhibitors, the succinimide and related pyrrolidone scaffolds have emerged in the design of potent inhibitors. For instance, a series of inhibitors incorporating an N-substituted 2-pyrrolidone scaffold has been developed to target the S3-S4 subsites of the protease, with several compounds showing nanomolar antiviral activity. nih.gov The structural similarity between the 2-pyrrolidone and the succinimide ring suggests that N-aminosuccinimide-based scaffolds could also be effective.

The general strategy for developing covalent inhibitors often involves incorporating an electrophilic "warhead" that can react with the catalytic cysteine. nih.govconsensus.app The N-amino group of this compound provides a convenient attachment point for such electrophilic groups, or for fragments that can position a warhead optimally within the enzyme's active site. The design of non-peptidic inhibitors is of particular interest to improve pharmacokinetic properties, and the N-aminosuccinimide core offers a non-peptidic scaffold for this purpose. consensus.app

Design of Non-Covalent Substrate Inhibitors

The design of effective non-covalent inhibitors often relies on the creation of rigid molecular scaffolds that can precisely fit into the binding sites of biological targets like enzymes, minimizing the entropic penalty associated with binding. nih.gov N-Aminosuccinimide has been incorporated into such rigid structures for the development of novel non-covalent inhibitors.

A notable example is in the design of inhibitors for the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. researchgate.netmdpi.com Researchers have designed and synthesized a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides. nih.gov This scaffold was chosen as a rigid core to which various functional groups could be attached to interact with the sub-pockets of the protease's active site. researchgate.netmdpi.com The design strategy aimed to mimic the pharmacophore pattern of known flexible, peptide-like HIV-1 protease inhibitors (such as nelfinavir (B1663628) and lopinavir) but with a conformationally restricted core to improve binding efficiency. nih.govresearchgate.net The use of a rigid scaffold is a recommended tactic in drug development to overcome issues of low bioavailability and potential immunogenicity often associated with more flexible peptide-based structures. nih.gov The N-aminosuccinimide moiety is a key component derived from the transformation of fused succinic anhydrides, forming the basis of the inhibitor scaffold. mdpi.com

Evaluation of Inhibition Activity (e.g., IC50 determination)

A crucial step in the development of new inhibitors is the evaluation of their biological activity, commonly quantified by the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of a specific biological target, such as an enzyme, by 50%.

In the investigation of fused bicyclo[2.2.2]octene derivatives as non-covalent inhibitors of the SARS-CoV-2 3CLpro, synthesized compounds were subjected to inhibition assays to determine their IC50 values. researchgate.netmdpi.com The results confirmed that several of the synthesized compounds could inhibit the protease in the micromolar range. mdpi.com The most promising compound from the series demonstrated significant inhibitory action, validating the design strategy. nih.govresearchgate.net This successful identification of a new rigid scaffold serves as a strong starting point for further optimization to develop more potent non-covalent 3CLpro inhibitors. mdpi.com

Table 1: IC50 Value for SARS-CoV-2 3CLpro Inhibition

| Compound | Scaffold | Target Enzyme | IC50 (μM) |

|---|

Investigation in Chemical Protection Against Ionizing Radiation

Information regarding the specific investigation of this compound in chemical protection against ionizing radiation is not available in the consulted research.

Applications in Peptide and Protein Chemistry

This compound is a valuable reagent in peptide and protein chemistry, primarily due to the reactivity of its N-amino (hydrazinyl) group. This functionality allows for its use in creating conformationally constrained peptides and in the chemical synthesis of complex proteins and glycoproteins.

Imposing conformational constraints on linear peptides is a widely used strategy to enhance their biological activity, selectivity, and stability. N-Aminosuccinimide and its derivatives can be used to synthesize rigid building blocks for incorporation into peptidomimetics. The use of rigid core scaffolds is a recognized and effective tactic for achieving conformational restriction in drug discovery. nih.gov

For instance, the bicyclo[2.2.2]octene scaffold fused with N-substituted succinimide rings creates a rigid structure that can be used to orient peptide-like functional groups in a defined three-dimensional space. nih.gov Furthermore, N-aminosuccinimide can react with other molecules to form complex heterocyclic systems, such as aziridinodioxepanes, which can serve as constrained linkers or scaffolds in peptide design. vdoc.pub The inherent reactivity of the compound allows for its use in building diverse and structurally complex molecules with well-defined shapes, a key aspect of designing potent bioactive agents.

The semi-synthesis of glycoproteins, which combines chemical synthesis of peptide fragments with biological expression or enzymatic modification, often relies on robust and chemoselective ligation methods. Native Chemical Ligation (NCL) is a cornerstone technique that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.

N-Aminosuccinimide can play a role as a precursor in the synthesis of reagents needed for these processes. Specifically, N-aminosuccinimide is a hydrazine derivative. thieme-connect.de Peptide hydrazides are key intermediates that can be converted into the peptide thioesters required for NCL. The synthesis of N-aminosuccinimide itself can be achieved from the amination of succinic anhydride (B1165640) with a hydrazine source, such as tert-butyl carbazate, followed by hydrolysis. thieme-connect.de This provides a route to incorporating a hydrazide functionality, which is essential for certain glycoprotein (B1211001) synthesis strategies. For example, a synthetic glycopeptide fragment bearing a C-terminal hydrazide can be prepared and subsequently converted to a thioester for ligation to a protein or another peptide fragment. A key intermediate in the synthesis of a glycoprotein IIb/IIIa antagonist has been noted in the literature, highlighting the relevance of this chemical space. vdoc.pub

The synthesis of peptide C-terminal thioesters is a critical and often challenging step in preparing the necessary components for Native Chemical Ligation (NCL). The use of peptide hydrazides as stable precursors for thioesters is a well-established method. The hydrazide can be converted to a reactive thioester at the time of ligation.

This compound provides access to the N-amino (hydrazinyl) group that is fundamental to this strategy. thieme-connect.de The hydrazinyl moiety can be used to functionalize a solid-phase synthesis resin or be incorporated into a peptide chain. Once the peptide chain is assembled, the C-terminal hydrazide is activated and converted into a thioester through reaction with a thiol. The reactivity of the hydrazinyl group in N-aminosuccinimide is analogous to that of other hydrazines, which readily undergo condensation reactions with carbonyl compounds. This chemistry allows for the generation of the necessary peptide thioester components for the total or semi-synthesis of proteins and glycoproteins.

Material Science and Ligand Design

The unique structural characteristics of this compound, featuring both a succinimide ring and an exocyclic amino group, position it as a molecule of interest in the fields of material science and ligand design. Its potential to engage in specific non-covalent interactions and coordinate with metal ions opens avenues for the development of novel materials and functional molecular assemblies.

Potential as Bidentate Ligand for Metal Cations in Aqueous Solutions

This compound possesses two potential coordination sites for metal cations: the carbonyl oxygen atoms of the succinimide ring and the nitrogen atom of the exocyclic amino group. This arrangement suggests the possibility of acting as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. While extensive research on the coordination complexes of this compound specifically is not widely documented, the coordination behavior of related N-substituted succinimides and amino acids provides a strong basis for predicting its potential.

The chelation of a metal ion by N-Aminosuccinimide would involve the lone pair of electrons on the amino nitrogen and one of the carbonyl oxygen atoms. The formation of such a chelate is generally a thermodynamically favorable process, known as the chelate effect, which enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. In an aqueous solution, water molecules in the coordination sphere of a metal cation can be displaced by the N-Aminosuccinimide ligand.

The coordination of amino acids to transition metals is well-established, where they typically act as N,O-bidentate ligands. wikipedia.org Similarly, N-substituted glycine (B1666218) derivatives, such as N-phthaloyl glycine, have been shown to coordinate with various metal ions, including Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II), primarily through the carboxylate group. nih.gov Although the succinimide ring in this compound is not a carboxylate, the principle of chelation involving an amino group and an oxygen-containing functional group is analogous.

The geometry of the resulting complex would be influenced by the coordination preferences of the specific metal cation. For instance, transition metals like copper(II) and nickel(II) often form square planar or octahedral complexes. The coordination of this compound as a bidentate ligand could occupy two of the coordination sites, with the remaining sites filled by water molecules or other available ligands in the solution.

The table below presents a hypothetical comparison of coordination parameters based on known complexes with similar functionalities.

| Ligand Type | Metal Ion | Coordination Sites | Typical Chelate Ring Size | Reference/Analogy |

|---|---|---|---|---|

| Amino Acids (e.g., Glycine) | Cu(II), Co(III) | Amino (N), Carboxylate (O) | 5-membered | Transition metal amino acid complexes wikipedia.org |

| N-Phthaloyl Glycine | Cu(II), Pb(II) | Carboxylate (O) | - (Monodentate or bridging) | Complexes of N-protected amino acids nih.gov |

| N-Aminosuccinimide | (Hypothetical) Mn+ | Amino (N), Carbonyl (O) | 5-membered | Structural Analogy |

Further experimental studies, such as single-crystal X-ray diffraction and spectroscopic analysis (IR, UV-Vis) of its metal complexes, are necessary to fully elucidate the coordination modes of this compound in aqueous solutions.

Exploration as a Halogen Bond Acceptor

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. chemmethod.com The study of halogen bonding has gained significant traction due to its importance in crystal engineering, supramolecular chemistry, and biological systems. The molecular structure of this compound presents two potential halogen bond acceptor sites: the carbonyl oxygen atoms and the amino nitrogen atom.

Research on related N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), provides valuable insights into the halogen bonding capabilities of the succinimide framework. bohrium.comresearchgate.net In these systems, the halogen atom is covalently bonded to the nitrogen, rendering it electron-deficient and a potent halogen bond donor. Conversely, in the context of this compound interacting with a halogen bond donor, the lone pairs on its oxygen and nitrogen atoms can act as acceptors.

Studies on the cocrystals of N-halosuccinimides with various amines have demonstrated the formation of strong N–X···N halogen bonds. chemmethod.comresearchgate.net The geometry of these interactions is typically linear, with the N–X···N angle approaching 180°. The strength of the halogen bond is influenced by the nature of both the halogen donor and the acceptor.

In this compound, the primary amino group is expected to be a strong halogen bond acceptor. The amine group has been shown to be a reliable halogen bond acceptor in the absence of competing interactions. mdpi.com The carbonyl oxygen atoms of the succinimide ring can also participate in halogen bonding, although they are generally considered weaker acceptors than the amino nitrogen. The relative propensity of the nitrogen versus the oxygen atoms to act as the primary halogen bond acceptor site in this compound would depend on the specific halogen bond donor and the crystalline environment.

The table below summarizes key structural parameters from studies on halogen-bonded complexes of N-halosuccinimides with amines, which can serve as a model for understanding the potential interactions of this compound as a halogen bond acceptor.

| Halogen Bond Donor-Acceptor Pair | Interaction Type | N···X Distance (Å) | N–X···N Angle (°) | Reference |

|---|---|---|---|---|

| NIS - N-Methylbenzylamine | N–I···N | 2.84 | 176.6 | Li, J. et al. (2021) chemmethod.comresearchgate.net |

| NIS - Allylamine | N–I···N | 2.87 | 175.2 | Li, J. et al. (2021) chemmethod.comresearchgate.net |

| NBS - Quinuclidine | N–Br···N | 2.21 | 178.3 | Li, J. et al. (2021) chemmethod.comresearchgate.net |

The ability of this compound to act as a halogen bond acceptor makes it a promising building block for the design of supramolecular architectures and functional materials where precise control over the intermolecular interactions is crucial.

Theoretical and Computational Studies on N Aminosuccinimide Hydrochloride

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are instrumental in drug discovery and development for predicting the binding affinity and mode of action of a ligand with its protein target. nih.govnih.gov

In the context of N-Aminosuccinimide Hydrochloride and its derivatives, docking studies can elucidate how these molecules interact with biological targets such as enzymes or receptors. For instance, studies on various succinimide (B58015) derivatives have shown their potential to interact with receptors like the human beta2-adrenergic G protein-coupled receptor and calcium channels. nih.govmdpi.com In one such study, a succinimide derivative was docked into the binding site of the human beta2-adrenergic G protein-coupled receptor (PDB code: 2RH1). The analysis of the docking results revealed the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

The general workflow for such a study involves:

Preparation of the Ligand and Receptor: The 3D structure of the N-aminosuccinimide derivative is built and optimized. The target protein structure is typically obtained from the Protein Data Bank (PDB).

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are then scored based on their binding energy, and the best-scoring poses are analyzed to understand the key interactions.

For N-substituted sulfonamides, molecular docking has been used to predict their binding affinities towards potential drug targets, with results showing favorable interactions. nih.govresearchgate.net Similarly, maleimide-succinimide derivatives have been studied for their interaction with protein kinases like AKT1 and CDK2, revealing significant binding affinities. ekb.eg These examples underscore the utility of molecular docking in assessing the therapeutic potential of compounds structurally related to this compound.

Table 1: Example of Molecular Docking Data for a Succinimide Derivative (Note: This table is illustrative and based on data for related succinimide derivatives, not this compound specifically)

| Receptor Target | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human Beta2-Adrenergic G Protein-Coupled Receptor | 2RH1 | Succinimide Derivative | -7.89 | - |

| Calcium Channel T-Type | - | Succinimide Derivative | -7.07 | - |

| Protein Kinase AKT1 | - | Maleimide-Succinimide Derivative | -16.112 | - |

| Cyclin-Dependent Kinase 2 (CDK2) | - | Maleimide-Succinimide Derivative | -21.342 | - |

Conformational Analysis and Flexibility of N-Aminosuccinimide Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The conformation of a molecule is crucial as it often dictates its biological activity. For this compound, the flexibility of the succinimide ring and the orientation of the amino group are of particular interest.

The succinimide ring is not planar and can adopt various puckered conformations. The substituents on the ring can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energies and stabilities. nih.gov The study of N-acetyl-d-glucosamine, which contains an N-acetyl group, has shown the existence of cis and trans amide isomers, with the trans form being generally more stable. nih.gov This cis-trans isomerization is also a possibility for the amide bond in the succinimide ring of N-aminosuccinimide.

Furthermore, the incorporation of N-aminoglycine, an N-aminated amino acid, into peptides has been shown to influence their conformational preferences, with the potential to stabilize specific secondary structures. nih.gov While N-aminoglycine itself is flexible, its derivatives can introduce conformational rigidity. nih.gov Computational methods, such as molecular dynamics simulations and quantum chemical calculations, can be employed to explore the potential energy surface of this compound and identify its low-energy conformations.

Table 2: Potential Conformations of a Substituted Succinimide Ring (Note: This table is a generalized representation of conformational possibilities in succinimide rings.)

| Conformation | Substituent Position | Relative Stability |

| Envelope | Axial | Generally less stable |

| Envelope | Equatorial | Generally more stable |

| Twist | - | Intermediate stability |

Computational Approaches for Understanding Stereochemistry and Epimerization

The stereochemistry of a molecule is a critical determinant of its biological activity. This compound can exist as different stereoisomers, and computational methods are vital for understanding their properties and interconversion.

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. Computational studies can model the transition states and energy barriers associated with epimerization reactions, providing insights into the conditions under which such transformations might occur.

A study on the stereodivergent synthesis of chiral succinimides utilized computational analysis to elucidate the reaction pathways. nih.gov The calculations helped to determine why the reduction of a C=O bond was more favorable than a C=C bond, leading to the observed stereoselectivity. This work highlighted that the configuration of the product could undergo epimerization under certain conditions. nih.gov

For N-substituted soft anticholinergics, the pharmacological activity of different stereoisomers was evaluated, demonstrating significant differences in their receptor binding affinities. nih.gov This emphasizes the importance of stereochemistry in drug action.

Computational approaches to study stereochemistry often involve:

Calculating the relative energies of different stereoisomers to predict their relative abundance at equilibrium.

Simulating the reaction pathways for the interconversion of stereoisomers to understand the kinetics of epimerization.